3-Chloro-1-propanol
Overview
Description
3-Chloro-1-propanol, also known as 3-chloropropanol, is an organic compound with the molecular formula C3H7ClO. It is a colorless to pale-yellow liquid with a characteristic odor. This compound is soluble in water, alcohols, and ethers, but insoluble in hydrocarbons . It is primarily used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, antiseptic agents, and dyes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chloro-1-propanol can be synthesized through the reaction of 1,3-propanediol with hydrochloric acid, using benzenesulfonic acid as a catalyst. The reaction involves heating the mixture to 90°C and maintaining the temperature for several hours . Another method involves shaking trimethylene glycol with sulfur chloride, which results in the evolution of sulfur dioxide and the deposition of sulfur .
Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves the use of benzenesulfonic acid as a catalyst to improve reaction efficiency and prevent over-chlorination. The process includes the following steps:
- Mixing 1,3-propanediol, hydrochloric acid, and benzenesulfonic acid in a reaction kettle.
- Heating the mixture to 90°C and maintaining the temperature.
- Adding additional hydrochloric acid and continuing the reaction.
- Cooling the mixture and neutralizing the oil phase.
- Rectifying the oil phase to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-1-propanol undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Oxidation Reactions: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: It can be reduced to form 3-chloropropane.
Common Reagents and Conditions:
Substitution: Common reagents include sodium hydroxide and potassium hydroxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Hydrogen gas in the presence of a catalyst like palladium on carbon is commonly used.
Major Products Formed:
Substitution: Products include various substituted propanols.
Oxidation: Products include 3-chloropropanal and 3-chloropropanoic acid.
Reduction: The major product is 3-chloropropane.
Scientific Research Applications
3-Chloro-1-propanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-chloro-1-propanol involves its interaction with specific molecular targets and pathways. As an enzyme inhibitor, it binds to the active sites of enzymes like triosephosphate isomerase and glyceraldehyde 3-phosphate dehydrogenase, thereby inhibiting their activity. This inhibition can affect various metabolic pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
- 1-Chloro-2-propanol
- 1,2-Dichloropropanol
- 1,3-Dichloropropanol
- 3-Chloropropane-1,2-diol (3-MCPD)
Comparison: 3-Chloro-1-propanol is unique due to its specific structure and reactivity. Compared to 1-chloro-2-propanol, it has a different position of the chlorine atom, which affects its reactivity and applications. 1,2-Dichloropropanol and 1,3-dichloropropanol have two chlorine atoms, making them more reactive and suitable for different applications. 3-Chloropropane-1,2-diol (3-MCPD) is a diol, which gives it different chemical properties and uses .
Properties
IUPAC Name |
3-chloropropan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7ClO/c4-2-1-3-5/h5H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAMUXTNQCICZQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClO | |
Record name | 3-CHLOROPROPANOL-1 | |
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DSSTOX Substance ID |
DTXSID9024809 | |
Record name | 3-Chloro-1-propanol | |
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Molecular Weight |
94.54 g/mol | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
3-chloropropanol-1 appears as a colorless liquid with a mild odor. Slightly denser than water. Toxic by ingestion and inhalation. Flash point 270 °F. Used to make plastics, resins and other chemicals., Colorless liquid; [CAMEO] | |
Record name | 3-CHLOROPROPANOL-1 | |
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Record name | 3-Chloro-1-propanol | |
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Boiling Point |
320 to 329 °F at 760 mmHg (NTP, 1992) | |
Record name | 3-CHLOROPROPANOL-1 | |
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Flash Point |
164 °F (NTP, 1992) | |
Record name | 3-CHLOROPROPANOL-1 | |
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Solubility |
50 to 100 mg/mL at 73 °F (NTP, 1992) | |
Record name | 3-CHLOROPROPANOL-1 | |
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Density |
1.13 to 1.15 at 68 °F (NTP, 1992) | |
Record name | 3-CHLOROPROPANOL-1 | |
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Vapor Pressure |
1.2 [mmHg] | |
Record name | 3-Chloro-1-propanol | |
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CAS No. |
627-30-5, 28064-81-5 | |
Record name | 3-CHLOROPROPANOL-1 | |
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Record name | 3-Chloro-1-propanol | |
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Record name | 3-Chloro-1-propanol | |
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Record name | 3-CHLORO-1-PROPANOL | |
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Record name | 1-Propanol, 3-chloro- | |
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Record name | 3-Chloro-1-propanol | |
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Record name | 3-chloropropan-1-ol | |
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Record name | 3-CHLORO-1-PROPANOL | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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